molecular formula C11H18N2O B2966207 N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396678-40-2

N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No.: B2966207
CAS No.: 1396678-40-2
M. Wt: 194.278
InChI Key: LTRGQQAGFNOICF-UHFFFAOYSA-N
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Description

N-(4-(Piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its structure incorporates a acetamide moiety linked via a but-2-yn-1-yl spacer to a piperidine ring, a nitrogen-containing heterocycle commonly found in bioactive molecules . This specific architecture makes it a valuable intermediate or scaffold for the design and synthesis of novel pharmacologically active agents. The core structural elements of this compound are shared with various known drug classes and bioactive molecules. The acetamide family is present in a range of therapeutics with diverse activities . Furthermore, the piperidine ring is a privileged structure in drug discovery. The molecule's potential mechanism of action in research settings may involve interactions with neuronal signaling pathways, drawing parallels to local anesthetics like lidocaine , which also feature a lipophilic aromatic region and a hydrophilic amine connected by an amide bond . Researchers can utilize this compound as a key building block in organic synthesis or as a pharmacological tool for probing biological systems, particularly in the study of ion channels or enzyme inhibition. Applications & Research Value: • Medicinal Chemistry: Serves as a crucial intermediate for the alkylation reaction synthesis of more complex target molecules, especially those intended for neurological and cardiovascular research . • Drug Discovery: Acts as a model compound for Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against specific biological targets . • Biochemical Research: Provides a structural template for the development of novel ligands for G-protein coupled receptors (GPCRs) and other enzyme targets. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(14)12-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,7-10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRGQQAGFNOICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves the reaction of piperidine with a butynyl halide, followed by acetylation. One common method involves the following steps:

    Formation of the butynyl intermediate: Reacting 4-bromo-1-butyne with piperidine in the presence of a base such as potassium carbonate to form 4-(piperidin-1-yl)but-2-yne.

    Acetylation: The resulting 4-(piperidin-1-yl)but-2-yne is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the butynyl group.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The target compound’s distinct alkyne-piperidine-acetamide architecture differentiates it from other acetamide derivatives. Key structural analogs and their variations are summarized below:

Compound Name Molecular Formula Key Substituents Reference
N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide C₁₁H₁₈N₂O Piperidine, but-2-yn-1-yl linker, acetamide Target
N-benzyl-2-(4-methylpiperidin-1-yl)acetamide C₁₅H₂₂N₂O 4-Methylpiperidine, benzyl group
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide C₁₄H₂₂N₄O 4-Methylpiperazine, N-methyl-4-aminophenyl
N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide C₂₃H₂₇N₃O₂ Benzyl-piperidine, 4-methoxyindole
2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide C₁₄H₂₁N₃O 4-Methylpiperidine, 4-methylpyridine

Key Observations :

  • The alkyne linker in the target compound may enhance rigidity and influence binding pocket interactions compared to flexible alkyl chains (e.g., benzyl in ).
  • Piperidine vs.
  • Heterocyclic Additions : Compounds like incorporate indole or pyridine moieties, which can modulate electronic properties and bioavailability.

Physicochemical Properties

  • Lipophilicity: The alkyne linker in the target compound likely reduces polarity compared to oxygenated or aromatic linkers (e.g., phenoxy groups in ). This may enhance blood-brain barrier penetration.
  • Metabolic Stability : Piperidine rings are generally resistant to oxidative metabolism, whereas compounds with methylpiperazine () or pyridine () groups may undergo faster enzymatic modification.

Pharmacological Activity

  • Paracetamol Derivatives : Chlorinated acetamides (e.g., compounds 4–6) exhibit altered analgesic and antipyretic activities due to electron-withdrawing substituents .
  • Kinase Inhibitors: Piperidine-linked pyrimidine/quinoline acetamides (e.g., ) show kinase inhibition via chelation or steric hindrance, suggesting the target compound may share similar mechanisms.
  • Neuroactive Potential: Benzyl-piperidine acetamides () are explored for CNS targets due to their lipophilicity and structural mimicry of neurotransmitters.

Biological Activity

N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

This compound is synthesized through the reaction of piperidine with a butynyl halide, followed by acetylation. This compound can serve as a building block for more complex molecules in medicinal chemistry and is investigated for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve binding to receptors or enzymes, leading to modulation of their activity. The exact pathways depend on the biological context in which the compound is utilized.

Therapeutic Potential

This compound has been explored for its potential therapeutic applications, particularly in drug discovery. Some key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For example, it has shown significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of 0.126 μM .
  • Neuropharmacology : The compound's structural features suggest potential neuroactive properties, possibly impacting neurotransmitter systems or neuroinflammatory processes.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research indicates that this compound can significantly reduce levels of anandamide in neuronal cells, suggesting a role in modulating endocannabinoid signaling pathways .
  • Animal Models : In vivo studies demonstrated that administration of the compound at a dose of 30 mg/kg led to notable behavioral changes in mice, indicating its influence on emotional behavior and stress response mechanisms .

Data Table: Biological Activity Summary

Biological Activity Effect IC50/Other Metrics Reference
Anticancer (MDA-MB-231)Inhibits cell proliferationIC50 = 0.126 μM
Anandamide modulationReduces levels in neuronal cells-
Behavioral impactAlters emotional responses in miceDose = 30 mg/kg

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving thiol-alkyne "click" chemistry. For example, a thiadiazole derivative was synthesized by reacting 4-(piperidin-1-yl)but-2-yn-1-thiol with a substituted thiadiazole precursor under nitrogen atmosphere, followed by purification via column chromatography (60–80% yields) . Key optimization parameters include:

  • Temperature control (e.g., 0–5°C for intermediate steps).
  • Catalysts like triethylamine for deprotonation.
  • Monitoring via TLC/HPLC to track reaction progress.
    • Validation : Use FTIR to confirm thiol-alkyne coupling (C≡C stretch at ~2100–2260 cm⁻¹) and ¹H NMR to verify piperidine proton integration (δ 1.4–2.8 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify piperidine protons (multiplet at δ 1.4–2.8 ppm) and acetamide carbonyl (δ ~170 ppm in ¹³C).
  • FTIR : Confirm alkyne (C≡C, ~2100–2260 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹) functional groups.
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 249.2 via ESI-MS) .
    • Data Interpretation : Compare spectral data with computational predictions (e.g., PubChem’s InChIKey) to resolve ambiguities .

Q. How can researchers evaluate the antibacterial activity of this compound?

  • Methodological Answer : Use the agar well diffusion method :

Prepare bacterial cultures (e.g., E. coli, S. aureus) in Mueller-Hinton agar.

Load compound solutions (10–100 µg/mL in DMSO) into 6-mm wells.

Measure inhibition zones after 24-hour incubation (37°C).

Compare with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .

  • Limitations : Account for compound solubility; use broth microdilution for MIC determination if diffusion is inconsistent.

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to neurological targets (e.g., GABA-A receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into GABA-A receptor structures (PDB: 6HUP). Focus on piperidine-alkyne interactions with α1/β2 subunits.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; analyze RMSD and hydrogen-bond occupancy .
    • Validation : Compare computational results with radioligand displacement assays (e.g., [³H]muscimol binding in cortical membranes) .

Q. How can conflicting data on pharmacokinetic properties (e.g., bioavailability) be resolved?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation :

Perform parallel artificial membrane permeability assays (PAMPA) to estimate intestinal absorption.

Compare with in vivo rat studies (oral administration, plasma LC-MS analysis).

  • Metabolite Profiling : Use hepatocyte microsomes to identify phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .
    • Contradiction Analysis : If oral bioavailability differs between studies, assess formulation excipients (e.g., solubility enhancers like PEG 400) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (ethanol/water) or flash chromatography for larger batches.
  • Impurity Control : Monitor by-products (e.g., unreacted thiols) via HPLC (C18 column, acetonitrile/water gradient) .
  • Process Optimization : Use design of experiments (DoE) to optimize reaction time, solvent ratios, and catalyst loading .

Key Notes

  • Safety : Follow GHS protocols for acute toxicity (oral LD50 > 500 mg/kg); use PPE (gloves, goggles) during handling .
  • Ethical Compliance : Compounds are for research only; avoid in vivo administration without institutional approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.